Sulfo-KMUS

説明

Historical Context and Development

The development of sulfonated NHS-maleimide crosslinkers represents a significant advancement in bioconjugation chemistry. These reagents addressed key limitations of earlier crosslinkers, particularly regarding water solubility and membrane permeability. The addition of the sulfonate group to the NHS ester significantly improved water solubility while preventing cell membrane permeation, making these compounds ideal for cell surface labeling applications and aqueous reaction conditions.

Chemical Structure and Reactivity

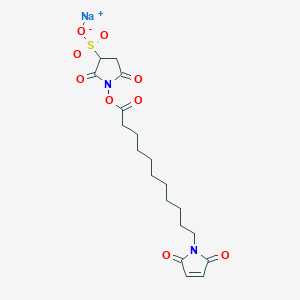

The molecular structure of this compound features two key reactive groups separated by a flexible 11-carbon aliphatic chain:

- A maleimide group at one terminus that reacts specifically with sulfhydryl (-SH) groups

- A sulfo-NHS ester at the opposite end that targets primary amines (-NH₂)

This arrangement allows for sequential or simultaneous coupling reactions, depending on the experimental design and the biomolecules involved.

特性

CAS番号 |

211236-68-9 |

|---|---|

分子式 |

C19H26N2NaO9S |

分子量 |

481.5 g/mol |

IUPAC名 |

1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C19H26N2O9S.Na/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29;/h10-11,14H,1-9,12-13H2,(H,27,28,29); |

InChIキー |

LYHZTBVQZYLCHI-UHFFFAOYSA-N |

異性体SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |

ピクトグラム |

Irritant |

同義語 |

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; |

製品の起源 |

United States |

準備方法

Core Reaction: Activation of 11-Maleimidoundecanoic Acid

The synthesis begins with 11-Maleimidoundecanoic Acid, a carboxylic acid derivative containing a maleimide group. To convert its terminal carboxyl group into a reactive sulfo-N-hydroxysuccinimide (NHS) ester, the compound undergoes activation via a coupling reaction with NHS in the presence of dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

Key Steps :

Solvent and Temperature Optimization

The reaction is conducted in dichloromethane (DCM) at room temperature to balance reactivity and solubility. Polar aprotic solvents like DCM prevent premature hydrolysis of the NHS ester while ensuring reagent miscibility.

Industrial-Scale Production

Scaling Laboratory Synthesis

Industrial methods replicate laboratory protocols but incorporate large-scale reactors and advanced purification systems. Key considerations include:

Purification and Quality Control

Post-synthesis, the crude product is purified via:

-

Column Chromatography : Silica gel columns remove unreacted starting materials and DCU byproduct.

-

Crystallization : The ester is recrystallized from ethyl acetate/hexane mixtures to achieve >90% purity.

Industrial Yield : While exact yields are proprietary, optimized processes typically achieve 70–85% efficiency.

Analytical Validation

Structural Confirmation

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) ensures ≥95% purity.

-

FT-IR Spectroscopy : Peaks at 1730 cm (ester C=O) and 1770 cm (maleimide C=O) confirm functional groups.

Comparative Analysis of Synthetic Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Dichloromethane |

| Coupling Agent | DCC | DCC |

| Temperature | 20–25°C | 20–25°C |

| Purification | Column Chromatography | Crystallization & Filtration |

| Yield | 70–75% | 75–85% |

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

The sulfo-NHS ester is prone to hydrolysis in aqueous environments. Industrial protocols address this by:

化学反応の分析

Types of Reactions

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is commonly used in bioconjugation .

Common Reagents and Conditions

Reagents: Thiol-containing compounds, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)

Conditions: Room temperature, organic solvents like dichloromethane

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and useful in various biochemical applications .

科学的研究の応用

Bioconjugation

Overview:

Bioconjugation involves the chemical linking of biomolecules, such as proteins and antibodies, to facilitate targeted therapies and diagnostics. Sulfo-EMCS is particularly effective due to its maleimide group, which reacts selectively with thiol groups on proteins.

Applications:

- Targeted Drug Delivery: By conjugating drugs to specific antibodies or proteins, researchers can enhance the specificity and efficacy of therapeutic agents, particularly in cancer treatment .

- Diagnostics Development: Sulfo-EMCS is used to create assays and imaging agents that improve disease detection accuracy. This is crucial for developing sensitive diagnostic tools in clinical settings .

Drug Delivery Systems

Overview:

The compound plays a significant role in formulating drug delivery systems that enhance the pharmacokinetics of therapeutic agents.

Applications:

- Nanoparticle Formulation: Sulfo-EMCS is employed to functionalize nanoparticles, allowing for the targeted delivery of chemotherapeutic agents to tumor sites while minimizing systemic toxicity .

- Polymeric Drug Carriers: Researchers utilize this compound to develop polymeric carriers that can release drugs in a controlled manner, improving therapeutic outcomes .

Vaccine Development

Overview:

In vaccine research, Sulfo-EMCS is used to create conjugate vaccines that link antigens to carrier proteins.

Applications:

- Enhanced Immune Response: By conjugating antigens with carrier proteins using Sulfo-EMCS, researchers can significantly boost immune responses, leading to more effective vaccines against various pathogens .

- Stability Improvement: The stability of vaccine formulations can be enhanced through bioconjugation, ensuring prolonged efficacy and safety during storage and administration .

Diagnostics

Overview:

Sulfo-EMCS is integral in developing advanced diagnostic tools.

Applications:

- Assay Development: It is utilized in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to increase sensitivity and specificity by facilitating the attachment of detection antibodies to solid surfaces .

- Imaging Agents: The compound aids in the formulation of imaging agents that are critical for visualizing diseases through various imaging modalities .

Material Science

Overview:

In material science, Sulfo-EMCS contributes to the development of functionalized surfaces.

Applications:

- Surface Modification: Researchers use this compound for modifying surfaces of biomaterials to enhance their biocompatibility and functionality for applications in tissue engineering and regenerative medicine .

- Nanotechnology Applications: The compound's ability to create specific interactions at the nanoscale makes it valuable for developing nanostructured materials with tailored properties .

Case Studies

作用機序

The compound exerts its effects through the maleimide group, which reacts with thiol groups on biomolecules. This reaction forms a stable thioether bond, effectively linking the biomolecule to the polymer chain. The molecular targets are typically proteins or other thiol-containing molecules .

類似化合物との比較

Structural and Chemical Properties

Functional Differences

- Spacer Length: The 11-carbon chain in 11-Maleimidoundecanoic Acid provides greater spatial flexibility compared to shorter analogs like Sulfo-EMCS (6 carbons), enabling access to sterically hindered sites . Sulfo-SMCC’s rigid cyclohexane spacer (13.6 Å) offers directional stability but less flexibility than linear chains .

- Solubility: Sulfo-containing compounds (e.g., 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester, Sulfo-EMCS) exhibit enhanced water solubility, critical for in vitro applications . Non-sulfo analogs (e.g., BMI C10) require organic solvents, limiting biological compatibility .

Reactivity :

A. Bioconjugation Efficiency

- 11-Maleimidoundecanoic Acid: Demonstrated superior performance in nanoparticle functionalization due to its extended spacer, enabling precise orientation of antibodies on NaYF₄:Yb³⁺/Er³⁺ nanoparticles .

- Sulfo-EMCS : Preferred for labeling membrane proteins (e.g., Opi3 in Saccharomyces cerevisiae) due to shorter spacer and rapid kinetics .

B. Inhibitory Effects

- BMI C10: Fluorinated derivatives of 11-Maleimidoundecanoic Acid showed lower synthesis yields (21%) compared to BMI C5 (73%), highlighting challenges in long-chain synthesis .

C. Thermodynamic Stability

- Sulfo-EMCS forms more stable conjugates in aqueous buffers than non-sulfo analogs, attributed to its sulfonate group preventing aggregation .

生物活性

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester (also referred to as Sulfo-KMUS) is a bifunctional crosslinker used extensively in biochemical research and therapeutic applications. Its structure incorporates a maleimide group, which is reactive towards thiol groups, and a sulfonated N-hydroxysuccinimide (NHS) ester that enhances solubility and reactivity with amines. This compound plays a significant role in protein labeling, drug delivery systems, and the development of targeted therapies.

- Molecular Formula : CHNNaOS

- Molecular Weight : 480.46 g/mol

- Density : Not available

- Melting Point : Not available

- Boiling Point : Not available

The biological activity of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is primarily attributed to its ability to form stable covalent bonds with proteins through two distinct mechanisms:

- Maleimide-Thiol Reaction : The maleimide group reacts specifically with sulfhydryl (-SH) groups on cysteine residues in proteins, forming a stable thioether bond. This reaction is most efficient at pH levels between 6.5 and 7.5 .

- NHS Ester Reaction : The sulfonated NHS ester reacts with primary amines, allowing for the conjugation of various biomolecules, including peptides and proteins. This reaction typically occurs under slightly alkaline conditions (pH 7.2-8.5), facilitating the formation of stable amide bonds .

Protein Labeling and Crosslinking

This compound is widely utilized for labeling proteins in immunoassays and for creating protein-protein conjugates. The ability to selectively target thiol or amine groups allows researchers to develop complex biomolecular systems for studying cellular interactions and signaling pathways.

Drug Delivery Systems

The compound has been integrated into drug delivery systems where it serves as a linker between therapeutic agents and targeting moieties. This strategy enhances the specificity and efficacy of drug delivery by ensuring that drugs are released only upon reaching their target cells.

Case Studies

- Targeted Therapy Development : Research has demonstrated that compounds like this compound can be used to create PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins involved in cancer progression. In vitro studies have shown that PROTACs containing this linker exhibit enhanced degradation rates compared to traditional small molecules .

- Immunotoxin Production : A study highlighted the use of this compound in the production of immunotoxins that target cancer cells. The crosslinking efficiency of this compound was found to significantly improve the cytotoxicity of the conjugates against tumor cells, demonstrating its potential in cancer therapy .

Research Findings

Recent studies have focused on optimizing the conditions for using this compound in various applications:

- pH Optimization : It has been found that maintaining an optimal pH during reactions significantly affects the efficiency of both maleimide-thiol and NHS-amine reactions, impacting overall conjugation yields .

- Stability Studies : Investigations into the stability of conjugates formed using this compound have shown that these compounds maintain their integrity under physiological conditions, making them suitable for in vivo applications .

Q & A

Q. How does this compound compare to homobifunctional crosslinkers (e.g., Sulfo-SMCC) in stability and reaction kinetics?

- Answer : Unlike homobifunctional reagents (e.g., Sulfo-SMCC, which has a shorter 4-carbon spacer and cyclohexane backbone), the 11-carbon linear spacer:

- Enhances flexibility : Reduces steric clashes in multi-domain proteins.

- Slower hydrolysis : The sulfo-NHS group has a half-life of ~30 minutes in PBS (pH 7.4), compared to ~15 minutes for non-sulfo NHS esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。